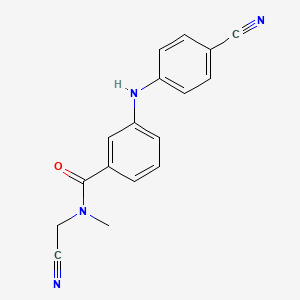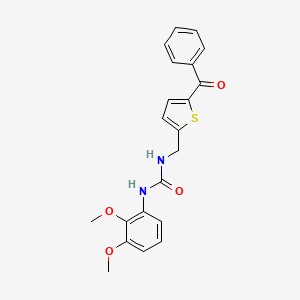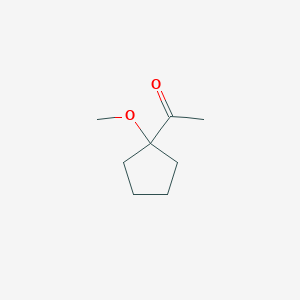
3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide, commonly known as CAY10603, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Conformational Behavior and Heterocyclic Systems
- Research on 2-halogeno substituted N-cyanomethyl-N-methylbenzamides, closely related to 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide, has explored their conformational behavior and potential in forming heterocyclic systems like 1,4-benzothiazepines (Dölling et al., 1998).
Synthesis and Characterization
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound structurally similar to the one , was synthesized and characterized, highlighting the importance of its N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Microsomal Oxidation and Dealkylation
- Studies on compounds like N-(But-3-enyl)-N-methylbenzamide show how microsomal oxidation leads to products of N-dealkylation, offering insights into the metabolic pathways of similar compounds (Iley & Tolando, 2000).
Metabolic Conversion and Stability
- Research on N-methylbenzamides, including N-(hydroxymethyl)-N-methylbenzamide, has investigated their metabolic conversion to N-(hydroxymethyl) compounds, providing a deeper understanding of the stability and degradation pathways of these compounds (Ross et al., 1983).
Amide Bond Formation
- The novel procedure using COMU as a coupling reagent in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) offers insights into amide bond formation, relevant to similar compounds (Withey & Bajic, 2015).
Selective Recognition in Chemical Structures
- Studies on benzimidazole cavitand's selective recognition toward 4-methylbenzamide over 4-methylanilide, due to hydrogen-binding interactions, provide insights into selective recognition mechanisms in similar structures (Choi et al., 2005).
Efficient Reagents for Direct N-alkyl Cyanation
- Research on cyanobenziodoxols, reacting with N,N-dimethylarylamines to afford N-(cyanomethyl)-N-methylarylamines, demonstrates the potential of these compounds as efficient reagents in similar chemical processes (Zhdankin et al., 1995).
Impurity Identification in Pharmaceutical Drugs
- Identification of impurities in pharmaceutical drugs, such as Repaglinide, including compounds like 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide, provides crucial information for quality control and safety in drug manufacturing (Kancherla et al., 2018).
Propiedades
IUPAC Name |
3-(4-cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-21(10-9-18)17(22)14-3-2-4-16(11-14)20-15-7-5-13(12-19)6-8-15/h2-8,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPHKSYBFYBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2798216.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798223.png)
![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)


![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2798233.png)


![3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2798239.png)